N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound with a complex structure characterized by various functional groups, such as tetrazole, thiazole, and cyclopentanecarboxamide
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, is primarily targeted towards cancer cells . It has shown potent anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) .
Mode of Action
The compound interacts with cancer cells, leading to their death . This interaction leads to changes in the cancer cells that result in their death .
Biochemical Pathways
The compound affects various biochemical pathways within the cancer cells . These pathways are involved in cell growth and proliferation. By affecting these pathways, the compound inhibits the growth and proliferation of the cancer cells .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the death of cancer cells . This is achieved by inhibiting the growth and proliferation of the cancer cells . The compound has shown moderate to high anticancer activity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis protocols:
Formation of the 1H-tetrazole ring: : This step involves the cycloaddition reaction of sodium azide with an organic nitrile.
Preparation of the thiazole derivative: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, involving the condensation of α-halocarbonyl compounds with thiourea.
Amide coupling reaction: : The final step involves coupling the thiazole derivative with the 1H-tetrazol-1-yl phenylamine through an amide bond formation, using coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial-scale production requires robust and scalable methods to ensure high yield and purity:
Optimization of reaction conditions: : Utilizing automated reactors to maintain precise control of temperature, pressure, and reagent addition.
Catalysis: : Employing suitable catalysts to enhance reaction rates and product yield.
Purification techniques: : Using advanced chromatographic methods and recrystallization to achieve high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The tetrazole and thiazole rings can undergo selective oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can target the carbonyl group in the oxoethyl moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA or hydrogen peroxide.
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Conditions vary depending on the substituents being introduced or replaced, but common reagents include halogens, alkyl halides, and Grignard reagents.
Major Products
Oxidation products: : Sulfoxides and sulfones from the thiazole ring.
Reduction products: : Secondary alcohols from the reduction of the oxoethyl moiety.
Substitution products: : Varied depending on the introduced substituents, but can include halogenated or alkylated aromatic systems.
Scientific Research Applications
Chemistry
Catalysis: : Acting as a ligand in coordination chemistry for catalysis involving transition metals.
Material Science: : Potential use in the synthesis of advanced materials due to its unique structural properties.
Biology
Pharmaceuticals: : As a lead compound for the development of drugs targeting various biological pathways, possibly due to its potential interactions with specific enzymes or receptors.
Biochemical Probes: : Utilized in the design of probes for studying biological processes at the molecular level.
Medicine
Therapeutics: : Potential use in developing treatments for diseases like cancer, bacterial infections, or neurological disorders, based on its ability to interact with biological targets.
Industry
Agrochemicals: : Could be explored for use in developing novel pesticides or herbicides.
Comparison with Similar Compounds
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties not found in closely related compounds.
Similar Compounds
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)benzamide: : Lacks the tetrazole ring, resulting in different chemical reactivity and biological activity.
N-(4-(2-((1H-tetrazol-1-yl)methylamino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide: : A structural analog with potential variations in binding affinity and biological effect due to changes in the amine and cyclopentane moieties.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXJNKSBKTCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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